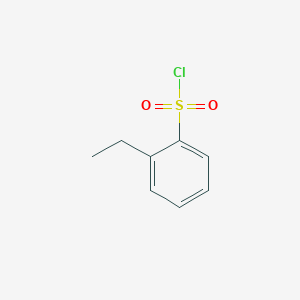

2-ethylbenzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZNEYWXYFVEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372023 | |

| Record name | 2-ethylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34586-43-1 | |

| Record name | 2-Ethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34586-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Context and Research Significance of 2 Ethylbenzenesulfonyl Chloride

Position within the Landscape of Aryl Sulfonyl Chlorides and Their Reactivity

Aryl sulfonyl chlorides (ArSO₂Cl) are a well-established class of electrophilic reagents. Their reactivity is primarily dictated by the sulfur-chlorine bond, which is susceptible to nucleophilic attack. This allows for the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. The reactivity of a specific aryl sulfonyl chloride is influenced by the substituents on the aromatic ring.

In the case of 2-ethylbenzenesulfonyl chloride, the ethyl group at the ortho position introduces steric hindrance around the sulfonyl chloride functional group. This steric bulk can modulate the reactivity of the compound compared to its less hindered isomers, such as 4-ethylbenzenesulfonyl chloride, or the parent compound, benzenesulfonyl chloride. wikipedia.orgchemicalbook.com While aryl sulfonyl chlorides are generally less reactive than aryl acyl chlorides, they are still potent electrophiles capable of participating in a variety of chemical transformations. reddit.com The presence of the ethyl group can influence the rate and outcome of these reactions, a factor that is often exploited in synthetic design.

The general reactivity of aryl halides, a class to which the chloride in sulfonyl chlorides belongs, often sees bromides being more reactive than chlorides in certain cross-coupling reactions. researchgate.net However, the reactivity of the sulfonyl chloride group is distinct from that of a simple aryl chloride due to the influence of the adjacent sulfonyl group. Aryl sulfonyl chlorides are known to be sensitive to moisture and can react with water, particularly at elevated temperatures, to form the corresponding sulfonic acid and hydrochloric acid. fishersci.comnoaa.gov

Interactive Data Table: Comparison of Related Aryl Sulfonyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | Not Found | C₈H₉ClO₂S | 204.67 | Ortho-substituted, providing steric hindrance. |

| 4-Ethylbenzenesulfonyl Chloride | 16712-69-9 | C₈H₉ClO₂S | 204.67 | Para-substituted isomer, less sterically hindered. chemicalbook.com |

| Benzenesulfonyl Chloride | 98-09-9 | C₆H₅ClO₂S | 176.62 | Parent compound, widely used as a reagent. wikipedia.org |

| p-Toluenesulfonyl Chloride | 98-59-9 | C₇H₇ClO₂S | 190.65 | Solid at room temperature, often preferred for ease of handling. echemcom.com |

| 4-Bromobenzenesulfonyl Chloride | 98-61-3 | C₆H₄BrClO₂S | 255.52 | Contains a bromo-substituent, affecting its electronic properties. |

Broad Academic Relevance as a Synthetic Intermediate and Reagent

The utility of this compound and other aryl sulfonyl chlorides extends across various domains of chemical synthesis. magtech.com.cn They are fundamental building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.com The synthesis of sulfonyl chlorides themselves can be achieved through various methods, such as the chlorosulfonation of the corresponding aromatic compound. orgsyn.orggoogle.com For instance, a two-step synthesis method for p-substituted alkylbenzenesulfonyl chlorides has been developed to improve yield and reduce byproducts. google.com Another common preparative route involves the diazotization of an aniline (B41778) derivative followed by reaction with sulfur dioxide in the presence of a copper catalyst. orgsyn.org

In research, aryl sulfonyl chlorides are employed in a multitude of reactions. Beyond the formation of sulfonamides and sulfonate esters, they can participate in reactions with a wide range of unsaturated compounds. magtech.com.cn The resulting sulfonamide and sulfone moieties are present in numerous biologically active compounds. For example, some aryl sulfonyl derivatives have shown potential as antibacterial and antitumor agents. echemcom.com

The specific substitution pattern of this compound can be strategically utilized to influence the properties of the final products. The steric and electronic effects of the ortho-ethyl group can impact the conformational preferences and biological activity of the resulting molecules. This makes it a valuable tool for chemists seeking to fine-tune the properties of their target compounds.

Advanced Methodologies for the Synthesis of 2 Ethylbenzenesulfonyl Chloride

Classic Chlorosulfonation Procedures

The conversion of sulfonic acids to their corresponding sulfonyl chlorides is a fundamental transformation in organic synthesis. For 2-ethylbenzenesulfonyl chloride, this is typically accomplished by reacting 2-ethylbenzenesulfonic acid with potent chlorinating agents.

Reaction Pathways Involving 2-Ethylbenzenesulfonic Acid and Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride (SOCl₂) to form an acid chloride is a well-documented process. masterorganicchemistry.comlibretexts.org This principle extends to sulfonic acids. When 2-ethylbenzenesulfonic acid is treated with thionyl chloride, the hydroxyl group of the sulfonic acid is replaced by a chloride ion, yielding this compound. masterorganicchemistry.com The reaction proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the initial hydroxyl group. libretexts.org The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com The use of thionyl chloride is advantageous due to the formation of these gaseous byproducts, which simplifies the purification of the desired sulfonyl chloride. masterorganicchemistry.com This method is a cornerstone in the synthesis of various sulfonyl chlorides and is directly applicable to the preparation of this compound. google.com

Application of Phosphorus Pentachloride and Related Chlorinating Agents

Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent used for the synthesis of sulfonyl chlorides from sulfonic acids or their salts. orgsyn.orgorgsyn.org The reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride, for instance, yields benzenesulfonyl chloride upon heating. orgsyn.org This method can be extrapolated to the synthesis of this compound from sodium 2-ethylbenzenesulfonate. The reaction typically requires elevated temperatures, in the range of 170–180°C, to proceed to completion. orgsyn.org The byproducts of this reaction include phosphorus oxychloride (POCl₃). doubtnut.com While effective, the use of PCl₅ can sometimes lead to the formation of difficult-to-separate impurities, necessitating careful control of reaction conditions and purification steps. google.com Other related chlorinating agents like phosphorus oxychloride (POCl₃) can also be employed, often with the sodium salt of the sulfonic acid. orgsyn.org

Strategic Considerations for High-Purity Synthesis of Sulfonyl Chlorides

Achieving high purity in the synthesis of sulfonyl chlorides is paramount, especially for their application in pharmaceuticals and other fine chemicals. Several strategies can be employed to enhance the purity of the final product.

One key consideration is the choice of solvent and reaction conditions. For instance, conducting the reaction in an aqueous acidic medium can offer significant advantages over traditional methods that use acetic acid as a solvent. researchgate.net In such aqueous processes, the desired arylsulfonyl chloride often precipitates directly from the reaction mixture in high purity and yield, protected from hydrolysis by its low solubility in water. researchgate.netacs.org This approach can eliminate the need for extensive neutralization and extraction steps, thereby simplifying the workup and reducing the generation of waste. acs.org

Another strategy involves the use of modern synthetic techniques such as continuous flow reactors. rsc.org Flow chemistry offers precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to cleaner reactions, higher yields, and improved safety, especially for potentially hazardous reactions. rsc.org The in-situ generation of reactive intermediates, such as diazonium salts in Sandmeyer-type reactions, can also be effectively managed in a flow system to produce high-purity sulfonyl chlorides. rsc.org

Furthermore, the choice of the starting material and the synthetic route can significantly impact purity. For example, starting from anilines via a Sandmeyer-type reaction can be a versatile method for preparing a wide range of arylsulfonyl chlorides with good purity. orgsyn.orgorganic-chemistry.org The use of stable sulfur dioxide surrogates, like DABSO, in these reactions can also contribute to cleaner and more manageable processes. organic-chemistry.org

Below is a table summarizing key considerations for high-purity synthesis:

| Strategy | Description | Advantages |

| Aqueous Process Chemistry | Utilizing aqueous acidic conditions for the reaction, often leading to direct precipitation of the product. researchgate.netacs.org | High yield and purity, reduced waste, simplified workup, enhanced safety. researchgate.netacs.org |

| Continuous Flow Synthesis | Employing continuous flow reactors for precise control over reaction parameters. rsc.org | Improved safety, scalability, and product purity; reduced reaction times. rsc.org |

| Sandmeyer-Type Reactions | Synthesizing from aniline (B41778) precursors via diazonium salt intermediates. orgsyn.orgorganic-chemistry.org | Versatility for a wide range of substrates, good yields, and purity. orgsyn.orgorganic-chemistry.org |

| Use of SO₂ Surrogates | Employing stable solid surrogates for sulfur dioxide, such as DABSO. organic-chemistry.org | Safer handling, easier to manage on a laboratory scale. organic-chemistry.org |

Isomer Generation and Separation Techniques During Synthesis (e.g., Ortho- and Meta-Isomers in Related Compounds)

The synthesis of this compound often begins with the sulfonation of ethylbenzene (B125841). This electrophilic aromatic substitution reaction typically yields a mixture of isomers, primarily the ortho- and para-isomers, due to the ortho-, para-directing nature of the ethyl group. The formation of the meta-isomer is generally minor. The subsequent chlorination of this isomeric mixture of sulfonic acids results in a corresponding mixture of sulfonyl chloride isomers.

The separation of these isomers is a critical step in obtaining the pure this compound. The different physical properties of the isomers, such as boiling points and melting points, can be exploited for their separation. youtube.com For example, in the case of chlorotoluene isomers, the para-isomer has a significantly higher melting point than the ortho-isomer, which can be utilized for separation by fractional crystallization. youtube.com

Fractional distillation is another common technique used to separate isomers with different boiling points. youtube.com However, for isomers with very close boiling points, this method may require highly efficient distillation columns. youtube.com

Chemical methods can also be employed for isomer separation. One approach involves the selective reaction of one isomer to form a derivative that can be more easily separated. For instance, sulfonation can be a reversible process, and by carefully controlling the reaction conditions, it might be possible to selectively desulfonate or isomerize the unwanted isomers.

In the context of industrial processes, such as the production of saccharin (B28170) from toluene, the separation of ortho and para isomers of toluenesulfonyl chloride is a crucial step. google.comwikipedia.org This highlights the industrial relevance and established nature of isomer separation in the synthesis of substituted benzenesulfonyl chlorides.

The following table outlines the common isomers formed during the sulfonation of ethylbenzene and potential separation techniques:

| Isomer | Relative Position of Substituents | Separation Techniques |

| Ortho-ethylbenzenesulfonyl chloride | Ethyl and sulfonyl chloride groups are on adjacent carbon atoms (1,2-positions). | Fractional distillation, fractional crystallization, chromatography. youtube.com |

| Para-ethylbenzenesulfonyl chloride | Ethyl and sulfonyl chloride groups are on opposite carbon atoms (1,4-positions). | Fractional distillation, fractional crystallization, chromatography. youtube.com |

| Meta-ethylbenzenesulfonyl chloride | Ethyl and sulfonyl chloride groups are separated by one carbon atom (1,3-positions). | Typically formed in smaller amounts and may be separated along with the major isomers. |

Investigations into the Chemical Reactivity and Reaction Mechanisms of 2 Ethylbenzenesulfonyl Chloride

Electrophilic Aromatic Substitution Dynamics

While the term "Friedel-Crafts acylation" specifically refers to the introduction of an acyl group (RCO-) using an acyl chloride or anhydride, organic-chemistry.orglibretexts.org arenesulfonyl chlorides like 2-ethylbenzenesulfonyl chloride can participate in a similar and mechanistically related process known as Friedel-Crafts sulfonylation. This is an electrophilic aromatic substitution reaction where the sulfonyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), acts as the source of the electrophile. libretexts.orgmasterorganicchemistry.com

The mechanism begins with the Lewis acid catalyst coordinating to the chlorine atom of the sulfonyl chloride, which polarizes the S-Cl bond and generates a highly electrophilic sulfonyl cation ([R-SO₂]⁺) or a reactive complex. masterorganicchemistry.comkhanacademy.org This electrophile is then attacked by the π-electrons of an aromatic ring (such as benzene), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final step, a proton is lost from the arenium ion, and the aromaticity of the ring is restored, resulting in the formation of a diaryl sulfone. This reaction effectively creates a new carbon-sulfur bond. libretexts.orgmasterorganicchemistry.com

The reaction is analogous to Friedel-Crafts acylation in that it introduces a deactivating group (the sulfonyl group) onto the aromatic ring, which prevents further substitution (polysulfonylation). organic-chemistry.org

The table below outlines the general steps for this type of reaction.

| Step | Description |

| 1. Electrophile Generation | This compound reacts with a Lewis acid (e.g., AlCl₃) to form a highly reactive electrophilic species, [2-Et-C₆H₄SO₂]⁺ or a complex. masterorganicchemistry.com |

| 2. Nucleophilic Attack | An electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation (arenium ion). libretexts.org |

| 3. Deprotonation | A base (like [AlCl₄]⁻) removes a proton from the arenium ion, restoring aromaticity and yielding the diaryl sulfone product. libretexts.org |

Mechanistic Analysis of Halogenation Reactions (e.g., Bromination Rate and Selectivity)

The halogenation of this compound is a key reaction that introduces a halogen atom onto the aromatic ring, influencing its electronic properties and providing a handle for further functionalization. The mechanism of such reactions, particularly bromination, is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome—the position at which the bromine atom is introduced—is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the ethyl group (-CH₂CH₃) and the sulfonyl chloride group (-SO₂Cl).

The ethyl group is an alkyl group, which is known to be an activating substituent and an ortho, para-director. This is due to a combination of inductive effect (electron-donating) and hyperconjugation, which stabilize the positively charged intermediate (the arenium ion or sigma complex) when the electrophile attacks at the ortho or para positions. Conversely, the sulfonyl chloride group is a strongly deactivating substituent and a meta-director. Its electron-withdrawing nature, through both inductive effects and resonance, destabilizes the arenium ion intermediate, particularly when the attack is at the ortho or para positions.

When both an activating and a deactivating group are present on the benzene ring, the position of the incoming electrophile is primarily controlled by the activating group. In the case of this compound, the ethyl group directs the incoming electrophile to the positions ortho and para to it. The positions ortho to the ethyl group are C3 and C6, and the position para is C5. However, the sulfonyl chloride group at C1 strongly deactivates the adjacent C6 and C2 positions. Therefore, substitution is most likely to occur at the positions least deactivated by the -SO₂Cl group and activated by the ethyl group. This leads to a complex mixture of products, but the major product is often the one where the steric hindrance is minimized. For instance, bromination of this compound can yield 4-bromo-2-ethylbenzenesulfonyl chloride.

The reaction mechanism for electrophilic bromination typically involves the generation of a strong electrophile, Br⁺, which is usually formed by the reaction of molecular bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃. The electrophile is then attacked by the π-electron system of the benzene ring. libretexts.org This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org In the final, fast step, a base (like FeBr₄⁻) removes a proton from the carbon atom that bears the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org Recent studies using density functional theory (DFT) suggest that the reaction may proceed through an addition-elimination mechanism without the formation of a stable charged Wheland intermediate. nih.govresearchgate.net

It is also important to consider benzylic bromination, where the bromine substitutes a hydrogen on the ethyl group's benzylic carbon. This reaction proceeds via a radical mechanism and is typically initiated by light or radical initiators, using reagents like N-bromosuccinimide (NBS). libretexts.org The stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring, makes this position particularly susceptible to radical halogenation. libretexts.org

Hydrolysis Processes and Products

The hydrolysis of this compound involves the reaction of the compound with water, leading to the substitution of the chlorine atom by a hydroxyl group. This reaction results in the formation of 2-ethylbenzenesulfonic acid and hydrochloric acid. The process can occur under neutral conditions (solvolysis) or be accelerated by the presence of a base (alkaline hydrolysis).

The mechanism of hydrolysis for aromatic sulfonyl chlorides has been a subject of extensive study. For both neutral and alkaline hydrolysis, the reaction is generally considered to proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. rsc.org In this mechanism, the nucleophile (a water molecule in neutral hydrolysis or a hydroxide (B78521) ion in alkaline hydrolysis) attacks the electrophilic sulfur atom. This attack occurs concurrently with the cleavage of the sulfur-chlorine bond, passing through a single transition state.

In neutral hydrolysis, a water molecule acts as the nucleophile. The reaction is typically slow but can be accelerated by heating. The transition state involves the formation of a new sulfur-oxygen bond and the breaking of the sulfur-chlorine bond. Kinetic studies on various substituted benzenesulfonyl chlorides have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. rsc.orgcdnsciencepub.com

Alkaline hydrolysis is significantly faster than neutral hydrolysis due to the greater nucleophilicity of the hydroxide ion (OH⁻) compared to water. The mechanism is analogous to the neutral process, with the hydroxide ion directly attacking the sulfur center. For substituted benzenesulfonyl chlorides, the rates of alkaline hydrolysis generally follow the Hammett equation, with electron-withdrawing groups increasing the reaction rate by making the sulfur atom more electrophilic. rsc.org

An alternative pathway for the hydrolysis of some sulfonyl chlorides involves the formation of a highly reactive sulfene (B1252967) intermediate (RCH=SO₂) via an elimination-addition mechanism. However, this pathway is more common for alkanesulfonyl chlorides with an α-hydrogen and is generally not observed in the hydrolysis of arenesulfonyl chlorides like this compound under typical conditions.

Transition Metal-Catalyzed Transformations and Mechanistic Insights

C-H Functionalization of Sulfonyl Azides Derived from this compound Analogues

This compound can be readily converted into its corresponding sulfonyl azide (B81097), 2-ethylbenzenesulfonyl azide, by reaction with sodium azide. This transformation provides a precursor for a variety of transition metal-catalyzed reactions, most notably C-H functionalization reactions. Sulfonyl azides serve as a source of a "nitrene" equivalent, which can be inserted into C-H bonds to form C-N bonds, a process known as C-H amination or amidation.

Rhodium(III) complexes have emerged as particularly effective catalysts for the direct amidation of arene C-H bonds using sulfonyl azides. acs.orgacs.org These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal center, positioning it for the selective activation of a specific C-H bond (typically ortho to the directing group). The proposed catalytic cycle generally involves:

Chelation-assisted C-H activation by the Rh(III) catalyst to form a five-membered rhodacycle intermediate.

Coordination of the sulfonyl azide to the rhodium center.

Migratory insertion of the azide into the Rh-C bond, followed by the extrusion of dinitrogen (N₂).

Protonolysis or reductive elimination to release the amidated product and regenerate the active catalyst.

This methodology allows for the formation of C-N bonds with high regioselectivity and functional group tolerance, offering an atom-economical route to sulfonamides. rsc.orgorgsyn.orgnih.gov The reaction is attractive from a green chemistry perspective as it uses the azide as the amino source and releases only nitrogen gas as a byproduct. acs.orgacs.org

Palladium-Catalyzed Reactions Involving Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides, including this compound, have been utilized as coupling partners in various palladium-catalyzed cross-coupling reactions. In these transformations, the sulfonyl chloride group can serve as a leaving group, effectively acting as an alternative to the more common aryl halides or triflates. The key to these reactions is the ability of a low-valent palladium catalyst, typically Pd(0), to insert into the carbon-sulfur bond or the sulfur-chlorine bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or its ester) and an organic halide or sulfonate. It has been demonstrated that aryl sulfonyl chlorides can undergo Suzuki-Miyaura coupling with aryl- and vinylboronic acids in the presence of a palladium catalyst. nih.govresearchgate.net The catalytic cycle is believed to proceed through the standard sequence of oxidative addition of the aryl sulfonyl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. youtube.comnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is often crucial for achieving high catalytic activity, especially with less reactive aryl chlorides. organic-chemistry.org

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. Aryl sulfonyl chlorides have also been successfully employed as arylating agents in Heck-type reactions. epfl.chresearchgate.net The reaction involves the oxidative addition of the aryl sulfonyl chloride to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step yields the final substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

These palladium-catalyzed transformations significantly expand the synthetic utility of this compound, allowing it to serve as a building block for the construction of more complex molecular architectures.

Strategic Applications of 2 Ethylbenzenesulfonyl Chloride in Complex Organic Synthesis

Design and Synthesis of Pharmaceutically Significant Molecules

2-Ethylbenzenesulfonyl chloride is a pivotal building block in the synthesis of a variety of pharmaceutical compounds. Its reactivity and structural features allow for its incorporation into complex molecular architectures, leading to the development of potent therapeutic agents.

Core Intermediate in Sulfonylurea Drug Synthesis (e.g., Glimepiride (B1671586) Family)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of sulfonylurea drugs, a class of oral hypoglycemic agents used in the management of type 2 diabetes. google.comontosight.ai Glimepiride, a third-generation sulfonylurea, prominently features a structure derived from this essential precursor. google.comnewdrugapprovals.org

The synthesis of glimepiride involves the reaction of this compound with other organic moieties. google.comnewdrugapprovals.org Specifically, the process often starts with the chlorosulfonation of a precursor molecule, which is then reacted with an appropriate amine to form the crucial sulfonamide linkage. newdrugapprovals.orgpatsnap.com This sulfonamide is a central component of the glimepiride molecule, responsible for its therapeutic activity. The synthesis aims to produce high-purity glimepiride, often exceeding 99.5%, to ensure its safety and efficacy. google.com

The table below outlines the key reactants and products in a typical glimepiride synthesis involving a sulfonyl chloride intermediate.

| Reactant 1 | Reactant 2 | Product |

| 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido)ethyl] benzene (B151609) | Chlorosulfonic acid | 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonyl chloride |

| 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonyl chloride | Diluted ammonia | 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide |

| 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide | trans-4-methylcyclohexyl isocyanate | Glimepiride |

This interactive table details the primary steps in the synthesis of Glimepiride, highlighting the transformation of the sulfonyl chloride intermediate.

Precursor for Advanced Therapeutic Agents and Drug Candidates

Beyond the well-established sulfonylurea class, this compound and its derivatives serve as precursors for a range of other advanced therapeutic agents and drug candidates. ontosight.aiemcochemicals.com The sulfonyl chloride functional group is highly reactive towards nucleophiles like amines and alcohols, making it a versatile tool for medicinal chemists to introduce the sulfonyl moiety into various molecular scaffolds. ontosight.ai This versatility allows for the exploration of new chemical space and the development of novel drugs with diverse pharmacological activities.

The sulfonamide group, formed from the reaction of sulfonyl chlorides, is a privileged structure in medicinal chemistry, appearing in a wide array of drugs, including antibacterial agents (sulfa drugs), diuretics, and protease inhibitors. The specific properties of the 2-ethylphenyl group can influence the pharmacokinetic and pharmacodynamic profile of the final drug molecule.

Versatility in the Synthesis of Agrochemicals and Specialty Dyes

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and specialty dyes. ontosight.aiemcochemicals.com In the agrochemical industry, it is used as an intermediate in the production of certain herbicides and pesticides. emcochemicals.comlookchem.com The introduction of the ethylbenzenesulfonyl group can modulate the biological activity and selectivity of these compounds. The synthesis of these agrochemicals often involves the reaction of the sulfonyl chloride with various amines or other nucleophiles to create the desired active ingredient. google.com

In the manufacturing of specialty dyes, this compound can be incorporated into dye structures to enhance properties such as color fastness, solubility, and affinity for specific fibers. emcochemicals.comlookchem.com The sulfonyl group can act as a linking group or as a key part of the chromophore itself.

Reagent in Polymer Chemistry for Targeted Material Property Modification

This compound also finds application as a reagent in polymer chemistry, where it can be used to modify the properties of polymers. By reacting the sulfonyl chloride with functional groups present on a polymer backbone, such as hydroxyl or amine groups, it is possible to introduce the ethylbenzenesulfonyl group. This modification can alter the physical and chemical properties of the polymer, such as its thermal stability, solubility, and mechanical strength. For instance, the incorporation of such groups can influence the impact resistance and fire-retardant properties of polymers like polyvinyl chloride (PVC). google.comresearchgate.net

Construction of Heterocyclic Frameworks

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable reagent in the construction of various heterocyclic frameworks, particularly those containing sulfur and nitrogen.

Synthesis of Thiazole-Containing Sulfonamides

A significant application in this area is the synthesis of thiazole-containing sulfonamides. Thiazole (B1198619) derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. iaea.orgnih.gov The synthesis typically involves the reaction of a substituted benzenesulfonyl chloride, such as this compound, with an aminothiazole derivative. nih.gov This reaction forms a sulfonamide linkage between the benzene ring and the thiazole ring, creating a hybrid molecule that can exhibit enhanced or novel biological activities. nih.gov The specific substitution pattern on the benzenesulfonyl chloride can be tailored to optimize the desired therapeutic effect. nih.gov

The general reaction scheme for the synthesis of thiazole-containing sulfonamides is presented below.

| Reactant 1 | Reactant 2 | Product |

| 2-Aminothiazole (B372263) | 4-Methylbenzenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide |

| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide |

| 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide |

This interactive table illustrates the synthesis of various thiazole-containing sulfonamides from 2-aminothiazole and different substituted benzenesulfonyl chlorides.

Formation of Sulfonylated Tetrahydropyrans and Related Cyclic Ethers

Research has demonstrated a one-pot synthesis for sulfonylated 2-aryl-5-methylenetetrahydropyrans. This method involves a DABCO (1,4-diazabicyclo[2.2.2]octane)-promoted intramolecular Michael addition of a β-sulfonyl styrene (B11656) with 2-chloromethyl-1-propenol, which is then followed by an intramolecular alkylation to form the tetrahydropyran (B127337) ring. nih.gov In this sequence, the ethylbenzenesulfonyl moiety is introduced at the β-position of the styrene starting material.

The synthesis of 3-(4-ethylbenzenesulfonyl)-5-methylene-2-phenyltetrahydropyran serves as a pertinent example of this class of reactions. nih.gov The reaction is carried out by treating (E)-1-phenyl-2-(4-ethylphenylsulfonyl)ethene with 2-chloromethyl-2-propen-1-ol in the presence of DABCO in a suitable solvent, such as carbon tetrachloride, under reflux conditions. This process efficiently constructs the desired sulfonylated tetrahydropyran skeleton in a good yield.

The detailed findings for the synthesis of this related compound are summarized in the table below.

| Reactant 1 | Reactant 2 | Promoter | Product | Yield (%) |

| (E)-1-Phenyl-2-(4-ethylphenylsulfonyl)ethene | 2-Chloromethyl-2-propen-1-ol | DABCO | 3-(4-Ethylbenzenesulfonyl)-5-methylene-2-phenyltetrahydropyran | 83 |

This synthetic strategy highlights a practical approach to accessing sulfonylated tetrahydropyrans. Although this specific example utilizes the 4-ethylbenzenesulfonyl group, the methodology provides a strong precedent for the potential application of this compound in similar synthetic pathways to generate the corresponding ortho-substituted sulfonylated cyclic ethers.

Advanced Spectroscopic and Chromatographic Characterization in 2 Ethylbenzenesulfonyl Chloride Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-ethylbenzenesulfonyl chloride. It provides precise information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for establishing the structural framework of this compound and assessing its purity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl and phenyl protons. The ethyl group typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons appear as a complex multiplet in the downfield region. The integration of these signals provides a quantitative measure of the relative number of protons, confirming the structural integrity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum of this compound will show distinct signals for the two carbons of the ethyl group and the six carbons of the benzene (B151609) ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating ethyl group.

The purity of this compound can be determined using quantitative NMR (qNMR) by comparing the integral of a specific analyte signal with that of a certified internal standard. nih.gov Overlapping signals from impurities with those of the analyte can present a challenge, which may require specialized measurement protocols to ensure accurate purity assessment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | Triplet | ~15 |

| CH₂ | Quartet | ~28 |

| Aromatic CH | Multiplet | ~126-135 |

| Aromatic C-S | - | ~140-145 |

| Aromatic C-C₂H₅ | - | ~148-152 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or when dealing with isomers, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): The COSY experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu In this compound, this would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly attached proton and carbon atoms. sdsu.eduyoutube.com It is invaluable for assigning the carbon signals based on the assignments of their attached protons. For this compound, this would show correlations between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and each aromatic proton with its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.comceitec.cz This technique is crucial for piecing together the entire molecular structure by connecting different functional groups. For instance, it can show correlations between the methylene protons of the ethyl group and the aromatic carbon to which the ethyl group is attached, as well as with adjacent aromatic carbons.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonyl chloride group.

Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group give rise to two intense bands, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. rsc.org The C-H stretching and bending vibrations of the ethyl group are also observable.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ (in SO₂Cl) | Asymmetric Stretch | 1370 - 1410 |

| SO₂ (in SO₂Cl) | Symmetric Stretch | 1166 - 1204 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. acdlabs.com

The fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for benzenesulfonyl chlorides include the loss of the chlorine atom and the SO₂ group, leading to characteristic fragment ions. nih.govnih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [C₈H₉³⁵ClO₂S]⁺ | Molecular Ion | 204 |

| [C₈H₉³⁷ClO₂S]⁺ | Molecular Ion (Isotope) | 206 |

| [C₈H₉O₂S]⁺ | Fragment (Loss of Cl) | 169 |

| [C₈H₉]⁺ | Fragment (Loss of SO₂Cl) | 105 |

m/z = mass-to-charge ratio

Chromatographic Methodologies for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. sigmaaldrich.com The retention time in the GC column is a characteristic property that can be used for identification, while the mass spectrum of the eluting compound provides definitive structural information. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC. researchgate.net For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. researchgate.net Detection is often achieved using a UV detector, which is sensitive to the aromatic nature of the compound. HPLC can be used to determine the purity of this compound and to monitor the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) for Mixture Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound and its isomers. The technique's versatility allows for the development of robust methods to resolve complex mixtures and accurately determine the concentration of individual components.

In the context of this compound research, HPLC is primarily utilized for:

Isomer Separation: The synthesis of this compound can often lead to the formation of positional isomers, namely 3-ethylbenzenesulfonyl chloride and 4-ethylbenzenesulfonyl chloride. Separating these isomers is critical for quality control and for studying the regioselectivity of the synthesis reaction. Reversed-phase HPLC, employing a non-polar stationary phase and a polar mobile phase, is the most common approach for this separation. The subtle differences in the polarity and hydrophobicity of the isomers allow for their differential retention on the column.

Purity Assessment and Impurity Profiling: HPLC can effectively separate this compound from starting materials, by-products, and degradation products. This allows for the accurate determination of the purity of a sample and the identification and quantification of any impurities present.

Quantitative Analysis: With the use of appropriate calibration standards, HPLC provides a precise and accurate means of quantifying the amount of this compound in a sample. This is essential for reaction monitoring, yield determination, and formulation analysis.

Detailed Research Findings:

Research on the HPLC analysis of structurally similar compounds, such as other benzenesulfonyl chloride derivatives, provides a strong foundation for developing methods for this compound. For instance, studies on the separation of chlorobenzene (B131634) and benzene sulfonylchloride in industrial samples have demonstrated the effectiveness of C18 columns with methanol-water or acetonitrile-water mobile phases. researchgate.netsigmaaldrich.com The separation of positional isomers of other aromatic compounds has been successfully achieved using phenyl columns, which leverage π-π interactions to enhance selectivity.

Hypothetical HPLC Method Parameters for Isomer Separation:

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Temperature | 25 °C |

Expected Elution Order and Hypothetical Retention Times:

Based on the general principles of reversed-phase chromatography, the elution order of the isomers would be influenced by their polarity. The para-isomer (4-ethylbenzenesulfonyl chloride) is typically the most non-polar and would therefore have the longest retention time, while the ortho-isomer (this compound) would likely elute first.

| Compound | Hypothetical Retention Time (min) |

| This compound | 8.5 |

| 3-Ethylbenzenesulfonyl Chloride | 9.2 |

| 4-Ethylbenzenesulfonyl Chloride | 10.1 |

It is important to note that these are illustrative values and actual retention times would need to be determined experimentally. The development of a specific and validated HPLC method is a critical step in the rigorous analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS is particularly useful for detecting volatile impurities and for analyzing the products of reactions where derivatization to more volatile species is performed.

The key applications of GC-MS in this context include:

Analysis of Volatile Impurities: The synthesis of this compound may involve the use of volatile reagents or generate volatile by-products. GC-MS can effectively separate and identify these trace-level impurities.

Reaction Monitoring: By taking aliquots from a reaction mixture and analyzing them by GC-MS (often after derivatization), the progress of a reaction can be monitored, and the formation of products and consumption of reactants can be tracked.

Structural Elucidation: The mass spectrometer provides detailed information about the mass-to-charge ratio of the ionized fragments of a molecule. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used to confirm the identity of this compound and to elucidate the structure of unknown compounds in a mixture.

Detailed Research Findings:

While specific GC-MS studies on this compound are not extensively documented, research on the GC-MS analysis of related compounds provides valuable insights. For example, methods have been developed for the analysis of various chlorides and sulfonyl chlorides, sometimes involving a derivatization step to improve their volatility and chromatographic behavior. rsc.org The analysis of crude reaction mixtures from Friedel-Crafts acylation by GC/MS has been shown to be effective in identifying and differentiating regioisomers of other aromatic compounds. researchgate.net

A typical GC-MS method for the analysis of volatile aromatic compounds would utilize a non-polar capillary column.

Hypothetical GC-MS Method Parameters:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Expected Mass Spectral Fragmentation:

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and characteristic fragment ions. The fragmentation pattern would be influenced by the structure of the molecule, with common losses including the chlorine atom, the SO2 group, and fragmentation of the ethyl group.

Hypothetical Major Mass Fragments for this compound (C8H9ClO2S):

| m/z | Possible Fragment Identity |

| 204 | [M]+ (Molecular Ion) |

| 189 | [M - CH3]+ |

| 175 | [M - C2H5]+ |

| 139 | [M - SO2Cl]+ |

| 105 | [C8H9]+ |

| 91 | [C7H7]+ (Tropylium ion) |

| 77 | [C6H5]+ (Phenyl cation) |

This data is illustrative and would require experimental verification. The combination of retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification of this compound and its related volatile compounds.

Computational Chemistry and Theoretical Modeling of 2 Ethylbenzenesulfonyl Chloride Systems

Density Functional Theory (DFT) Calculations for Geometrical Structures and Electronic Properties

Density Functional Theory (DFT) has emerged as a important method for studying the quantum mechanical properties of molecules. By approximating the electron density, DFT can accurately predict the geometric and electronic characteristics of 2-ethylbenzenesulfonyl chloride. These calculations are typically performed using various functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netepstem.net

The optimized molecular structure of this compound, as determined by DFT, provides precise information on bond lengths, bond angles, and dihedral angles. This foundational data is crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Predicted Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Value |

|---|---|

| S-O Bond Length | ~1.43 Å |

| S-Cl Bond Length | ~2.07 Å |

| S-C Bond Length | ~1.78 Å |

| C-C-S-O Dihedral Angle | Varies |

| C-C-S-Cl Dihedral Angle | Varies |

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.

DFT calculations are instrumental in identifying the reactive centers of this compound by mapping its electrostatic potential and analyzing its frontier molecular orbitals (HOMO and LUMO). The sulfur atom of the sulfonyl chloride group is a primary electrophilic center, susceptible to nucleophilic attack. This is due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which creates a significant partial positive charge on the sulfur atom.

Analysis of the HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the molecule's reactive nature. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Property | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Varies |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Varies |

| HOMO-LUMO Gap | Indicator of chemical reactivity | Varies |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons | Varies |

Note: Specific values are dependent on the computational level of theory.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. mdpi.comscirp.org By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.netmdpi.com These assignments are crucial for interpreting experimental spectroscopic data and confirming the molecular structure.

The characteristic stretching frequencies for the S=O bonds are typically strong and appear in a distinct region of the IR spectrum. Similarly, the S-Cl stretching vibration provides a unique signature. scirp.org Comparing the computed spectra with experimental results allows for a detailed understanding of the molecule's vibrational behavior. researchgate.netnih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the theoretical methods. nih.gov

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | Varies | Varies |

| SO₂ | Symmetric Stretch | Varies | Varies |

| S-Cl | Stretch | Varies | Varies |

| C-H (Aromatic) | Stretch | ~3100-3000 | ~3100-3000 |

| C-H (Ethyl) | Stretch | ~2970-2850 | ~2970-2850 |

Note: Values are approximate and can differ based on the specific study and experimental conditions.

Simulation of Reaction Mechanisms and Kinetics

Computational methods are invaluable for elucidating the pathways of chemical reactions involving this compound. By modeling the potential energy surface, it is possible to identify transition states and calculate the energy barriers associated with different reaction mechanisms.

For reactions such as nucleophilic substitution at the sulfur atom, DFT calculations can locate the transition state structure, which represents the highest energy point along the reaction coordinate. utdallas.edu The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. utdallas.edu For instance, in the solvolysis of benzenesulfonyl chlorides, a trigonal bipyramidal transition state is often proposed for an S_N2-type mechanism. beilstein-journals.org DFT studies on similar systems have shown that the reaction can proceed through a single transition state. mdpi.comnih.gov

These calculations can help distinguish between different possible mechanisms, such as a concerted S_N2 pathway or a stepwise addition-elimination process. mdpi.comnih.gov The geometry of the calculated transition state provides detailed information about bond breaking and bond formation at the pinnacle of the reaction.

The activation energies and other kinetic parameters derived from computational models can be compared with experimental data obtained from kinetic studies. rsc.org A strong correlation between theoretical predictions and experimental results lends significant support to the proposed reaction mechanism. mdpi.comnih.gov For example, kinetic studies on the solvolysis of substituted benzenesulfonyl chlorides have provided experimental activation parameters (ΔH‡ and ΔS‡) that can be benchmarked against computational findings. beilstein-journals.org Discrepancies between theory and experiment can, in turn, prompt a refinement of the computational model or a re-evaluation of the experimental interpretation. nih.gov

Molecular Dynamics and Docking Simulations for Interaction Studies (e.g., with biological targets in derivative research)

While this compound itself is a reactive intermediate, its derivatives, particularly sulfonamides, are of significant interest in medicinal chemistry. nih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to study how these derivatives interact with biological targets such as enzymes. nih.govuobasrah.edu.iq

Molecular docking predicts the preferred binding orientation of a ligand (the derivative) within the active site of a protein. uobasrah.edu.iq This provides a static picture of the interaction, highlighting key binding motifs like hydrogen bonds and hydrophobic interactions. Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. uobasrah.edu.iq These simulations provide insights into the stability of the binding and can reveal conformational changes in both the ligand and the protein upon binding. Such studies are crucial in the rational design of new drug candidates based on the 2-ethylbenzenesulfonyl scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. For derivatives of this compound, QSAR studies are instrumental in predicting their potential efficacy and in guiding the synthesis of new analogues with enhanced properties. These models are built upon a foundation of calculated molecular descriptors that quantify various aspects of a molecule's physicochemical characteristics.

While specific QSAR studies exclusively focused on a broad range of this compound derivatives are not extensively documented in publicly available research, the principles of QSAR can be applied to understand the structure-activity landscape of this class of compounds. By examining related benzenesulfonamide (B165840) derivatives, key insights can be drawn. For instance, research on similar sulfonamide structures has demonstrated the importance of electronic, steric, and hydrophobic parameters in determining their biological activity.

Detailed Research Findings from Analogous Systems

Studies on various benzenesulfonamide derivatives have consistently highlighted the significance of certain molecular descriptors in their QSAR models. These descriptors often include:

Topological Descriptors: These describe the connectivity and branching of a molecule. Indices such as the molecular connectivity indices (e.g., ¹χ, ²χ) and Kier's shape indices (e.g., ¹κ, ²κ) have been shown to correlate with the biological activities of sulfonamide derivatives.

Electronic Descriptors: Parameters like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment are crucial in describing a molecule's reactivity and interaction with biological targets. For example, in some anticancer studies of sulfonamide derivatives, the energies of frontier orbitals have been identified as key determinants of activity. nih.gov

Hydrophobic Descriptors: The partition coefficient (log P) is a common descriptor that quantifies a molecule's lipophilicity, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. In several QSAR models for benzenesulfonamide derivatives, hydrophobicity has been a significant parameter. nih.gov

Steric Descriptors: Molar refractivity (MR) and van der Waals volume are examples of descriptors that account for the size and shape of the molecule, which can influence its binding to a receptor site.

A hypothetical QSAR study on a series of N-substituted 2-ethylbenzenesulfonamide derivatives might explore how variations in the substituent 'R' on the nitrogen atom affect a particular biological activity, such as antimicrobial or anticancer efficacy. The goal would be to develop a regression equation of the form:

Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

where 'Activity' is the measured biological response (e.g., IC₅₀), D₁, D₂, ..., Dₙ are the calculated molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis.

Illustrative Data Tables for QSAR Modeling

To provide a clearer understanding of the data involved in a QSAR study, the following interactive tables present hypothetical data for a series of 2-ethylbenzenesulfonamide derivatives.

Table 1: Hypothetical 2-Ethylbenzenesulfonamide Derivatives and Their Biological Activity

| Compound ID | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity (IC₅₀, µM) |

| 1 | -H | C₈H₁₁NO₂S | 201.24 | 50.2 |

| 2 | -CH₃ | C₉H₁₃NO₂S | 215.27 | 45.8 |

| 3 | -C₂H₅ | C₁₀H₁₅NO₂S | 229.30 | 42.1 |

| 4 | -C₆H₅ | C₁₄H₁₅NO₂S | 277.34 | 25.6 |

| 5 | -4-Cl-C₆H₄ | C₁₄H₁₄ClNO₂S | 311.78 | 15.3 |

| 6 | -4-OCH₃-C₆H₄ | C₁₅H₁₇NO₃S | 307.36 | 20.7 |

Table 2: Calculated Molecular Descriptors for the Hypothetical Derivatives

| Compound ID | LogP | Molar Refractivity | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| 1 | 2.10 | 52.3 | -8.5 | -1.2 | 3.5 |

| 2 | 2.45 | 56.9 | -8.3 | -1.1 | 3.7 |

| 3 | 2.80 | 61.5 | -8.2 | -1.0 | 3.8 |

| 4 | 3.50 | 75.1 | -7.9 | -1.5 | 4.2 |

| 5 | 4.10 | 80.0 | -8.1 | -1.7 | 4.8 |

| 6 | 3.40 | 79.5 | -7.7 | -1.4 | 4.1 |

A multiple linear regression analysis on this hypothetical data might yield a QSAR equation that could predict the biological activity of new, unsynthesized derivatives of this compound. The statistical quality of such a model would be assessed by parameters like the correlation coefficient (R²), the standard deviation of the estimate, and the F-statistic. Cross-validation techniques, such as leave-one-out (LOO), would be employed to evaluate the predictive power of the model.

Research on Derivatives and Analogues of 2 Ethylbenzenesulfonyl Chloride

Exploration of Substituted Ethylbenzenesulfonyl Chlorides

The exploration of substituted ethylbenzenesulfonyl chlorides involves understanding how the addition of various functional groups to the benzene (B151609) ring influences the compound's chemical behavior. This includes both the rate at which it reacts and the specific products that are formed.

The reactivity of benzenesulfonyl chlorides is significantly influenced by the nature of the substituents on the aromatic ring. These effects can be broadly categorized as inductive effects and resonance effects. Electron-donating groups (EDGs) increase the electron density of the ring, which can affect the electrophilicity of the sulfonyl chloride group, while electron-withdrawing groups (EWGs) decrease the electron density.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these substituent effects on reaction rates. oxfordreference.compharmacy180.comwikipedia.org In this equation, k is the rate constant for the reaction with a substituted benzenesulfonyl chloride, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which is positive for EWGs and negative for EDGs), and ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. oxfordreference.compharmacy180.comwikipedia.org

For the solvolysis of benzenesulfonyl chlorides, studies have shown that both electron-donating and electron-withdrawing substituents can influence the reaction rate. For instance, in the hydrolysis of 4-substituted benzenesulfonyl chlorides, a V-shaped Hammett plot is often observed, suggesting a change in the reaction mechanism from SN2-like for electron-withdrawing substituents to a more SN1-like character for strongly electron-donating substituents. beilstein-journals.org However, for most sulfonyl chlorides, the mechanism of solvolysis is generally considered to be bimolecular (SN2). nih.govnih.gov The small positive ρ values often observed are consistent with a transition state where bond-making and bond-breaking are somewhat balanced. nih.gov

Table 1: Effect of Substituents on the Solvolysis Rate of Benzenesulfonyl Chlorides

| Substituent (X) in X-C₆H₄SO₂Cl | Solvent | Relative Rate (kₓ/kₙ) | Reference |

| p-OCH₃ | 97.5% Acetone | 0.61 | beilstein-journals.org |

| p-CH₃ | 97.5% Acetone | 0.73 | beilstein-journals.org |

| H | 97.5% Acetone | 1.00 | beilstein-journals.org |

| p-Br | 97.5% Acetone | 1.96 | beilstein-journals.org |

| m-NO₂ | 97.5% Acetone | 4.39 | beilstein-journals.org |

| p-NO₂ | 97.5% Acetone | 5.61 | beilstein-journals.org |

This interactive table illustrates the relative rates of solvolysis for various substituted benzenesulfonyl chlorides. The data shows that electron-withdrawing groups increase the rate of reaction, while electron-donating groups decrease it under these conditions.

The position of the substituent also plays a crucial role. For example, in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, steric hindrance from an ortho-nitro group can prevent the formation of certain products that are observed with meta- and para-substituted analogues. scholaris.ca

The synthesis of analogues of 2-ethylbenzenesulfonyl chloride, such as the para-substituted isomer, 4-ethylbenzenesulfonyl chloride, is of interest for comparative studies and as building blocks in organic synthesis. The most common method for the preparation of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic hydrocarbon.

For the synthesis of 4-ethylbenzenesulfonyl chloride, ethylbenzene (B125841) is reacted with a chlorosulfonating agent. A common procedure involves the reaction of ethylbenzene with chlorosulfonic acid. wikipedia.org Alternatively, it can be prepared by reacting the sodium salt of the corresponding sulfonic acid with phosphorus oxychloride or phosphorus pentachloride. orgsyn.org

Table 2: Synthesis and Properties of 4-Ethylbenzenesulfonyl Chloride

| Property | Value | Reference |

| Synthesis | ||

| Reactants | Ethylbenzene, Phosphorus Oxychloride, Sulfuric Acid | prepchem.com |

| Reaction Conditions | 60-90°C | |

| Yield | ~82% | |

| Physical Properties | ||

| Molecular Formula | C₈H₉ClO₂S | chemicalbook.com |

| Molecular Weight | 204.67 g/mol | chemicalbook.com |

| Appearance | Colorless to light yellow liquid | chemicalbook.com |

| Melting Point | 8-12 °C | chemicalbook.com |

| Boiling Point | 134-136 °C at 7 mmHg | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ 7.91 (d, 2H), 7.40 (d, 2H), 2.78 (q, 2H), 1.29 (t, 3H) | |

| ¹³C NMR (CDCl₃) | δ 153.2, 134.8, 128.9, 127.0, 29.0, 15.1 |

This interactive table provides a summary of the synthesis and key physical and spectroscopic properties of 4-ethylbenzenesulfonyl chloride, a common analogue of this compound.

Characterization of the synthesized analogues is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry to confirm the molecular structure and purity.

Investigation of Sulfonamide Derivatives and Their Diverse Chemical Scaffolds

A significant area of research involving this compound and its analogues is the synthesis of sulfonamides. Sulfonamides are an important class of compounds in medicinal chemistry and are typically prepared by the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govcbijournal.com This reaction allows for the introduction of a wide variety of substituents, leading to diverse chemical scaffolds.

The synthesis of N-heteroaryl substituted benzenesulfonamides, for example, can be achieved by a simple condensation reaction between a benzenesulfonyl chloride and a substituted heteroaromatic amine in the presence of a base like pyridine. researchgate.net The resulting sulfonamides can possess a range of biological activities.

The structural diversity of sulfonamides can be further expanded by using different amines, including amino acids, to introduce various functional groups and chiral centers. uobaghdad.edu.iq The use of solid-phase synthesis and combinatorial chemistry approaches has enabled the rapid generation of large libraries of sulfonamide derivatives for high-throughput screening.

Table 3: Examples of Diverse Sulfonamide Scaffolds from Benzenesulfonyl Chlorides

| Sulfonyl Chloride | Amine | Resulting Sulfonamide Scaffold | Reference |

| Benzenesulfonyl chloride | 2-Aminopyridine | N-(Pyridin-2-yl)benzenesulfonamide | researchgate.net |

| 4-Nitrobenzenesulfonyl chloride | Phenylalanine | N-((4-Nitrophenyl)sulfonyl)phenylalanine | researchgate.net |

| Benzenesulfonyl chloride | O-Anisidine | N-(2-Methoxyphenyl)benzenesulfonamide | researchgate.net |

| Benzenesulfonyl chloride | Glycine | N-(Benzenesulfonyl)glycine | uobaghdad.edu.iq |

| 1-(Methylsulfonyl) chloride | Trimetazidine | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | mdpi.com |

This interactive table showcases the variety of sulfonamide structures that can be synthesized by reacting different benzenesulfonyl chlorides with a range of amines.

Stereochemical Aspects in Derivative Synthesis (e.g., Chiral Sulfonyl Chlorides)

The synthesis of derivatives of this compound can involve the creation of new stereocenters, making stereochemistry a critical aspect of this research. The development of stereoselective methods for the synthesis of chiral sulfonyl derivatives is of great interest due to their potential applications as chiral auxiliaries, catalysts, and in the synthesis of enantiomerically pure target molecules.

Chiral sulfinamides, for instance, are valuable intermediates in asymmetric synthesis. nih.govnih.gov While they are often prepared from sulfinyl chlorides, methods for their synthesis from sulfonyl chlorides have also been developed. nih.gov These methods often involve the in situ reduction of the sulfonyl chloride to a sulfinylating agent, which then reacts with a chiral amine.

The direct synthesis of chiral sulfonyl chlorides is more challenging. However, methods for the enantioselective synthesis of related chiral sulfur compounds, such as sulfones and sulfonimidoyl chlorides, have been reported. acs.orgrsc.orgnih.gov For example, the catalytic asymmetric synthesis of α-C chiral sulfones has been achieved by merging a photoactive electron donor-acceptor complex with a chiral nickel catalyst. rsc.org This approach allows for the enantioselective addition of sulfonyl radicals to alkenes.

Furthermore, the desymmetrizing enantioselective hydrolysis of in situ-generated symmetric aza-dichlorosulfonium species has been used to prepare chiral sulfonimidoyl chlorides, which are versatile synthons for a range of chiral S(VI) derivatives. acs.orgnih.gov The use of chiral auxiliaries, such as chiral alcohols, in the synthesis of sulfinates is another well-established method for introducing stereochemistry at the sulfur center. nih.govacs.orgnih.gov These chiral sulfinates can then be converted to other chiral sulfur compounds.

Future Research Trajectories and Innovations in 2 Ethylbenzenesulfonyl Chloride Chemistry

Development of Green and Sustainable Synthetic Routes for Sulfonyl Chlorides

The traditional synthesis of sulfonyl chlorides has often relied on harsh reagents and conditions, prompting a shift towards more environmentally benign methodologies. organic-chemistry.orgrsc.org A significant area of research is the development of "green" processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org

One promising approach involves the use of S-alkylisothiourea salts as odorless and stable precursors for sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method utilizes N-chlorosuccinimide (NCS) as a chlorinating agent, offering a milder and more selective alternative to traditional reagents. organic-chemistry.orgresearchgate.net A key advantage of this process is the ability to recycle the succinimide (B58015) byproduct back into NCS, creating a more sustainable and atom-economical cycle. organic-chemistry.orgresearchgate.net

Another avenue of green synthesis focuses on metal-free, aerobic oxidation of thiols to sulfonyl chlorides. rsc.org This method employs ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides, which act as catalysts in a redox cycle with oxygen as the terminal oxidant. rsc.org This process significantly reduces the reliance on toxic metal catalysts and harsh oxidizing agents. rsc.org

Furthermore, photocatalysis is emerging as a powerful tool for sustainable sulfonyl chloride synthesis. acs.org Researchers have demonstrated the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), to mediate the conversion of arenediazonium salts to sulfonyl chlorides under visible light and at room temperature. acs.org This method offers a sustainable alternative to the classical Meerwein chlorosulfonylation, which often requires copper catalysts. acs.org

Table 1: Comparison of Green Synthetic Routes for Sulfonyl Chlorides

| Method | Precursor | Reagents | Key Advantages |

| S-Alkylisothiourea Route | S-Alkylisothiourea salts | N-chlorosuccinimide (NCS) | Odorless precursors, recyclable byproduct. organic-chemistry.orgresearchgate.net |

| Aerobic Oxidation | Thiols | Ammonium nitrate, Oxygen | Metal-free, uses air as the terminal oxidant. rsc.org |

| Photocatalysis | Arenediazonium salts | Heterogeneous photocatalyst, SO₂ | Mild conditions, visible light, metal-free. acs.org |

Integration into Flow Chemistry and Automation for Scalable Production

To meet the industrial demand for sulfonyl chlorides, including 2-ethylbenzenesulfonyl chloride, researchers are increasingly turning to flow chemistry and automation. mdpi.comresearchgate.net Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comyoutube.com

The synthesis of aryl sulfonyl chlorides has been successfully demonstrated in automated continuous systems. mdpi.com These systems often employ a series of continuous stirred-tank reactors (CSTRs) coupled with continuous filtration and automated process control. mdpi.comresearchgate.net This approach allows for the safe and efficient production of multi-hundred-gram quantities of the desired product. mdpi.com The integration of real-time monitoring and feedback controllers ensures consistent product quality and optimizes spacetime yield. mdpi.com